

Synthetic efficiency comparison of different Methyl 5-methoxynicotinate production methods

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Compound of Interest

Compound Name: **Methyl 5-methoxynicotinate**

Cat. No.: **B1317453**

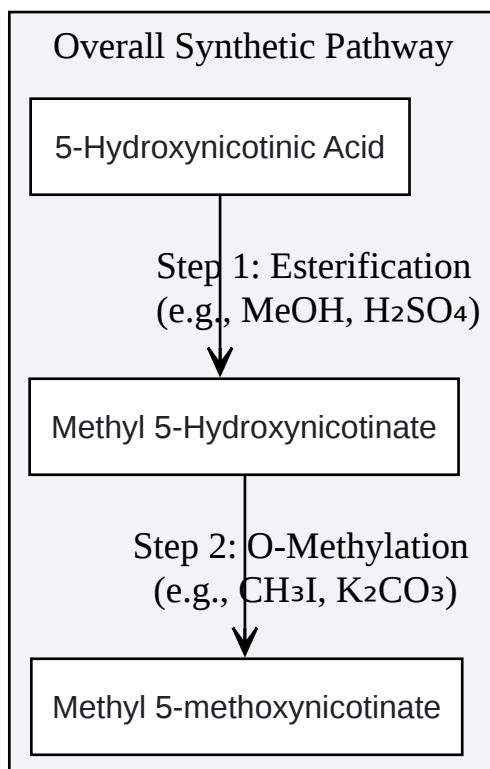
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A Comparative Guide to the Synthetic Efficiency of Methyl 5-methoxynicotinate Production

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. **Methyl 5-methoxynicotinate** is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of a primary synthetic route to this molecule, focusing on a two-step approach commencing with the esterification of 5-hydroxynicotinic acid, followed by O-methylation. The methodologies presented are supported by experimental data to aid in the selection of the most suitable protocol for specific laboratory and scale-up needs.

Two-Step Synthesis Overview

The synthesis of **Methyl 5-methoxynicotinate** is efficiently achieved through a two-step process. The first step involves the esterification of commercially available 5-hydroxynicotinic acid to yield Methyl 5-hydroxynicotinate. The subsequent step is an O-methylation of the hydroxyl group to afford the final product. This approach utilizes readily available starting materials and common laboratory reagents.



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Caption: Overall two-step synthesis of **Methyl 5-methoxynicotinate**.

Step 1: Esterification of 5-Hydroxynicotinic Acid

The conversion of 5-hydroxynicotinic acid to its methyl ester is a critical first step. Several methods employing different acid catalysts and reaction conditions have been reported. Below is a comparison of these methods based on experimental data.

Data Presentation: Comparison of Esterification Methods

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
|--------|-------------------------|--|----------|------------------|-----------|---------------|
| 1 | 5-Hydroxynicotinic Acid | H ₂ SO ₄ (catalytic) | Methanol | 70 | 12 hours | Not specified |
| 2 | 5-Hydroxynicotinic Acid | SOCl ₂ | Methanol | 60 | Overnight | 65 |
| 3 | 5-Hydroxynicotinic Acid | H ₂ SO ₄ | Methanol | Reflux | 7 days | 85 |

Experimental Protocol: Fischer Esterification using Sulfuric Acid (Method 3)

This protocol is an adaptation of a reported large-scale synthesis, demonstrating high yield.[\[1\]](#)

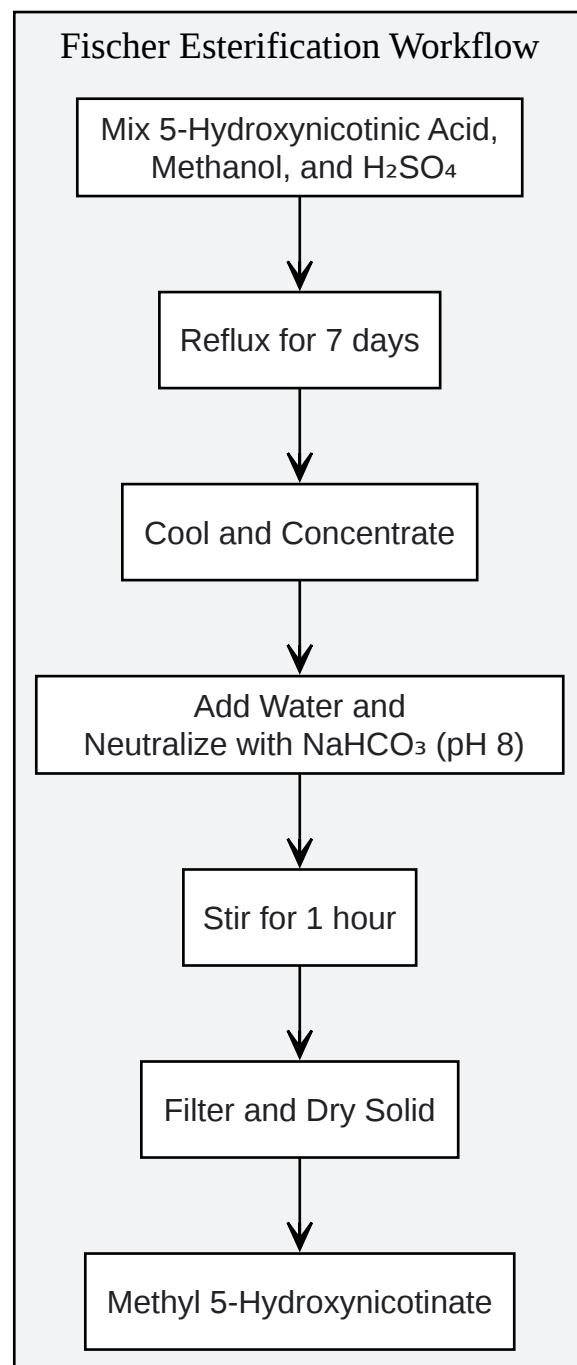
Materials:

- 5-Hydroxynicotinic acid (833 g, 5.99 mol)
- Methanol (6.7 L)
- Concentrated Sulfuric Acid (H₂SO₄) (292 mL)
- Water (4 L)
- Sodium Bicarbonate (NaHCO₃)

Procedure:

- To a solution of sulfuric acid in methanol, add 5-hydroxynicotinic acid portion-wise, ensuring the temperature remains below 30°C.[\[1\]](#)
- Heat the reaction mixture to reflux and maintain for 7 days.[\[1\]](#)

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.[\[1\]](#)
- Add water (4 L) and adjust the pH to 8 with sodium bicarbonate, which will cause a white solid to precipitate.[\[1\]](#)
- Stir the mixture at room temperature for 1 hour.[\[1\]](#)
- Filter the solid and dry under vacuum at 60°C for 3 days to yield Methyl 5-hydroxynicotinate.[\[1\]](#)



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Caption: Workflow for the Fischer esterification of 5-hydroxynicotinic acid.

Step 2: O-Methylation of Methyl 5-hydroxynicotinate

The second step involves the methylation of the hydroxyl group of Methyl 5-hydroxynicotinate. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Data Presentation: Comparison of O-Methylation Conditions

| Method | Substrate | Base | Methylating Agent | Solvent | Temperature (°C) |
|--------|-----------------|--------------------------------|------------------------|--------------------|------------------|
| A | Hydroxypyridine | K ₂ CO ₃ | Alkyl Halide | DMF | 100 |
| B | Phenol | K ₂ CO ₃ | Ethyl Iodide | Butanone | Reflux |
| C | Salicylic Acid | NaHCO ₃ | Dimethyl Sulfate (DMS) | DMS (solvent-free) | 90 |

Experimental Protocol: O-Methylation using Methyl Iodide (Adapted from Williamson Ether Synthesis)

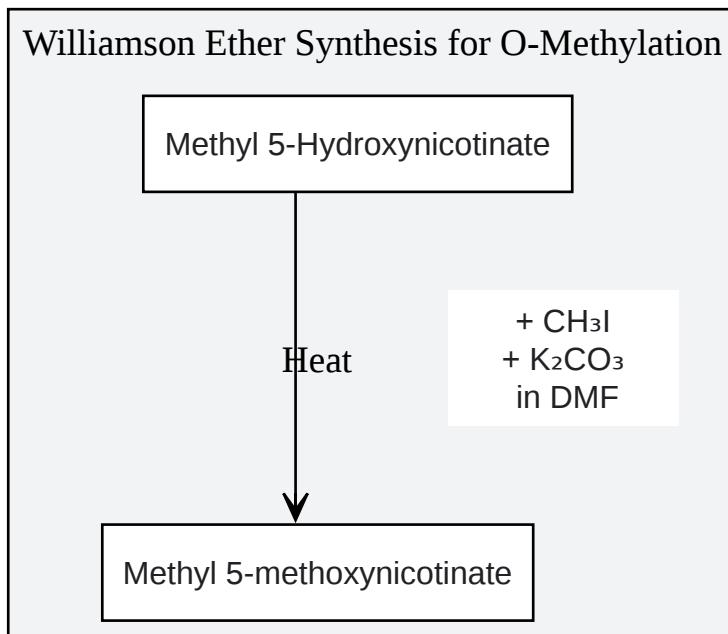
This protocol is a representative procedure adapted from established Williamson ether synthesis methods on similar substrates.

Materials:

- Methyl 5-hydroxynicotinate (1 equivalent)
- Potassium Carbonate (K₂CO₃) (1.5 equivalents), finely pulverized
- Methyl Iodide (CH₃I) (1.2 equivalents)
- N,N-Dimethylformamide (DMF)

Procedure:

- In a dry round-bottom flask, add Methyl 5-hydroxynicotinate and potassium carbonate to DMF.
- Carefully add methyl iodide to the stirred suspension.
- Attach a reflux condenser and heat the mixture at 80-100°C for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture to room temperature and pour it into cold water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield **Methyl 5-methoxynicotinate**.



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Caption: O-Methylation of Methyl 5-hydroxynicotinate.

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References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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